![molecular formula C15H23Cl3N2O B4819684 N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride](/img/structure/B4819684.png)
N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride
Overview
Description
N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride exerts its pharmacological effects by selectively activating the muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. This leads to increased release of acetylcholine and other neurotransmitters, which in turn enhance cognitive function and reduce psychotic symptoms.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride has been shown to modulate several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride has been shown to improve cognitive function, reduce hallucinations and delusions, and alleviate depressive symptoms in animal models and clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride in lab experiments is its selectivity for the muscarinic receptors, which allows for more precise targeting of specific neurotransmitter systems. However, its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, gender, and genetic background.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride, including:
1. Developing more selective and potent muscarinic receptor agonists for therapeutic use.
2. Investigating the potential use of N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
3. Exploring the mechanisms underlying the cognitive and neuroprotective effects of N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride, and identifying novel targets for drug development.
4. Conducting clinical trials to further evaluate the safety and efficacy of N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride in humans.
Conclusion:
In conclusion, N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride is a promising muscarinic receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity and potency make it a valuable tool for investigating the role of muscarinic receptors in brain function and dysfunction. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective and selective drugs for therapeutic use.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce hallucinations and delusions, and alleviate depressive symptoms in animal models and clinical trials.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.2ClH/c1-19-15-3-2-13(16)8-12(15)9-17-14-10-18-6-4-11(14)5-7-18;;/h2-3,8,11,14,17H,4-7,9-10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLQYMHWPSWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2CN3CCC2CC3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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